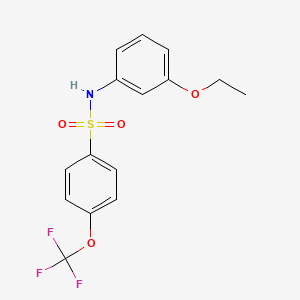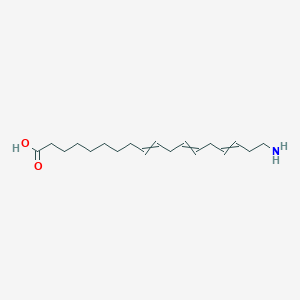
18-Aminooctadeca-9,12,15-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Aminooctadeca-9,12,15-trienoic acid is a unique fatty acid derivative characterized by the presence of an amino group at the 18th carbon and three double bonds at the 9th, 12th, and 15th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18-aminooctadeca-9,12,15-trienoic acid typically involves the introduction of an amino group into the linolenic acid structure. This can be achieved through various chemical reactions, including:
Amination Reactions: Utilizing reagents such as ammonia or amines under specific conditions to introduce the amino group.
Catalytic Hydrogenation: Employing catalysts like palladium or platinum to facilitate the addition of the amino group.
Industrial Production Methods: Industrial production of this compound may involve:
Biotechnological Approaches: Utilizing genetically modified organisms to produce the compound through biosynthetic pathways.
Chemical Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 18-Aminooctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The amino group can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halides, electrophiles, and polar solvents.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Amino alcohols, saturated fatty acids.
Substitution Products: Halogenated derivatives, substituted amines.
Aplicaciones Científicas De Investigación
18-Aminooctadeca-9,12,15-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialized polymers, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 18-aminooctadeca-9,12,15-trienoic acid involves its interaction with cellular membranes and signaling pathways. The compound can:
Incorporate into Membranes: Altering membrane fluidity and function.
Modulate Enzyme Activity: Affecting enzymes involved in fatty acid metabolism.
Influence Gene Expression: Through interaction with nuclear receptors and transcription factors.
Comparación Con Compuestos Similares
Linolenic Acid: A precursor to 18-aminooctadeca-9,12,15-trienoic acid, known for its essential fatty acid properties.
Gamma-Linolenic Acid: Another trienoic acid with similar health benefits.
Stearidonic Acid: A fatty acid with four double bonds, used as an alternative source of omega-3 fatty acids.
Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
923977-02-0 |
|---|---|
Fórmula molecular |
C18H31NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
18-aminooctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H31NO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,5,7,11,13H,3-4,6,8-10,12,14-17,19H2,(H,20,21) |
Clave InChI |
PPHQVPLNKDVKLX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC=CCC=CCC=CCCN)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)

![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
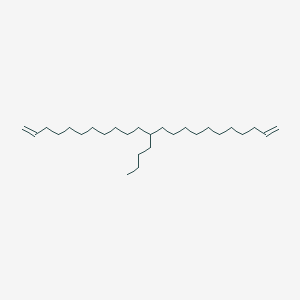
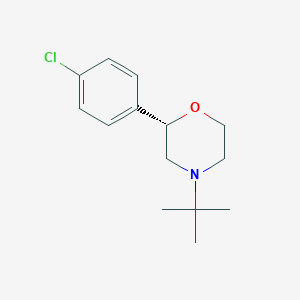
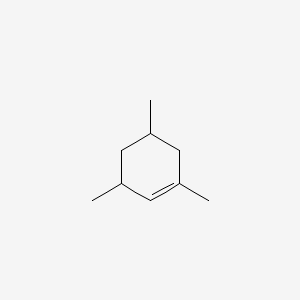
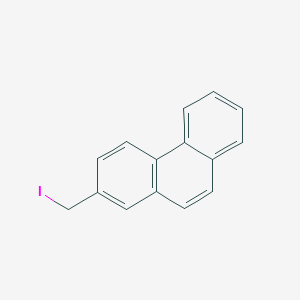
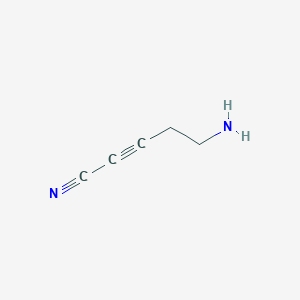
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)

![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
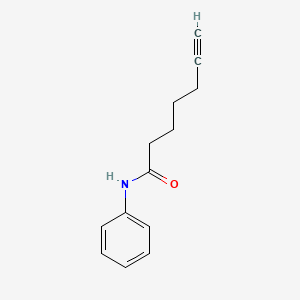
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
